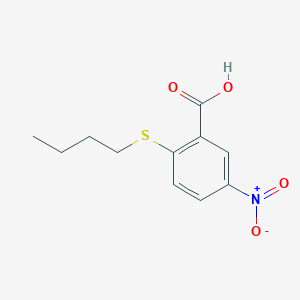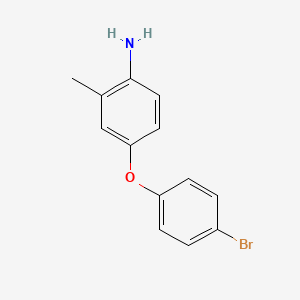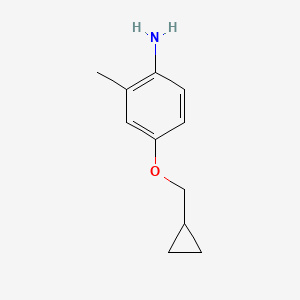![molecular formula C12H16BrNO B1386357 N-[(2-bromophenyl)methyl]oxan-4-amine CAS No. 1153225-54-7](/img/structure/B1386357.png)
N-[(2-bromophenyl)methyl]oxan-4-amine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]oxan-4-amine typically involves the reaction of 2-bromobenzylamine with tetrahydro-2H-pyran-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively . The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-[(2-bromophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new compounds with different functional groups .
科学的研究の応用
N-[(2-bromophenyl)methyl]oxan-4-amine has several scientific research applications, including:
作用機序
The mechanism of action of N-[(2-bromophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
N-[(4-bromophenyl)methyl]oxan-4-amine: This compound has a similar structure but with the bromine atom at the 4-position instead of the 2-position.
(2-Bromophenyl)methyl[(oxan-4-yl)methyl]amine: This compound has an additional methyl group attached to the nitrogen atom.
Uniqueness
N-[(2-bromophenyl)methyl]oxan-4-amine is unique due to its specific substitution pattern and the presence of both bromine and oxan-4-amine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
IUPAC Name |
N-[(2-bromophenyl)methyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-12-4-2-1-3-10(12)9-14-11-5-7-15-8-6-11/h1-4,11,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGDQEGJGMICRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386274.png)

![2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1386279.png)

![3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1386282.png)
![[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine](/img/structure/B1386284.png)

![3-[(4-Bromophenyl)sulfanyl]propan-1-ol](/img/structure/B1386287.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386291.png)
![2-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1386292.png)
![2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1386293.png)


